
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one is a complex organic compound that belongs to the class of benzodiazocines This compound is characterized by its unique structure, which includes a benzene ring fused to a diazocine ring system The presence of a phenyl group and a methano bridge further adds to its structural complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable carbonyl compound can lead to the formation of the desired benzodiazocine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities, such as antimicrobial and anticancer properties.
Uniqueness
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one is unique due to its specific structural features, such as the methano bridge and the fused benzodiazocine ring system.
Eigenschaften
CAS-Nummer |
64995-03-5 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
8-phenyl-1,9-diazatricyclo[8.2.1.02,7]trideca-2,4,6,8-tetraen-12-one |
InChI |
InChI=1S/C17H14N2O/c20-16-10-13-11-19(16)15-9-5-4-8-14(15)17(18-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI-Schlüssel |
NIOMFKONZNWZSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(C1=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



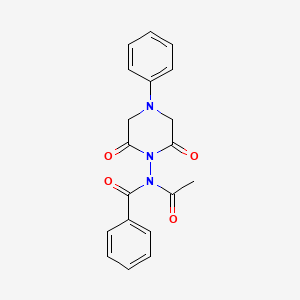



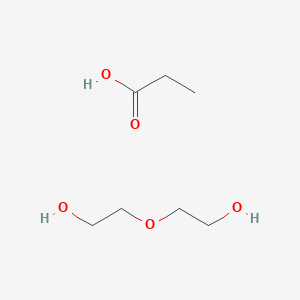
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)


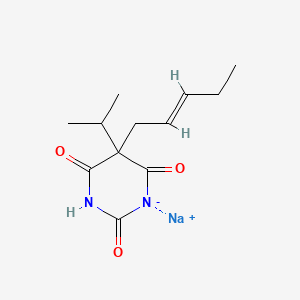
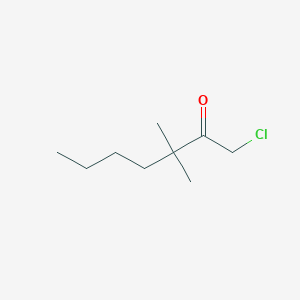
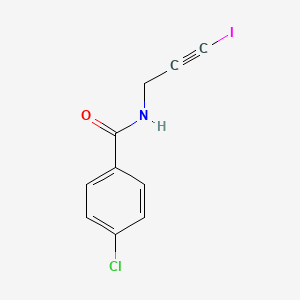
![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
